
1,3-Diethoxy-2,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethoxy-2,5-difluorobenzene is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-diethoxybenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added slowly to a solution of 1,3-diethoxybenzene in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1,3-Diethoxy-2,5-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,3-diethoxybenzene by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of ethoxy groups.
Reduction Reactions: The major product is 1,3-diethoxybenzene.
科学的研究の応用
1,3-Diethoxy-2,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor in the synthesis of such pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1,3-diethoxy-2,5-difluorobenzene depends on the specific application and the target molecule. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain nucleophiles or electrophiles. The ethoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
1,3-Diethoxybenzene: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,3-Difluorobenzene: Lacks the ethoxy groups, making it less versatile in terms of functional group transformations.
1,3-Diethoxy-2,4-difluorobenzene: Similar structure but with different positions of fluorine atoms, leading to different reactivity and properties.
Uniqueness
1,3-Diethoxy-2,5-difluorobenzene is unique due to the combination of ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various chemical transformations and applications.
特性
CAS番号 |
96631-23-1 |
|---|---|
分子式 |
C10H12F2O2 |
分子量 |
202.20 g/mol |
IUPAC名 |
1,3-diethoxy-2,5-difluorobenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-13-8-5-7(11)6-9(10(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
HQEIWPMMBYYZAL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1F)OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



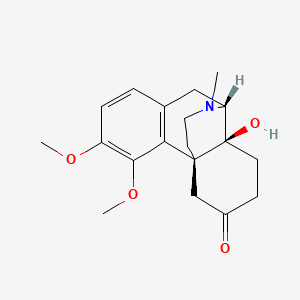


![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

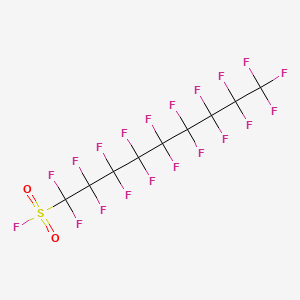

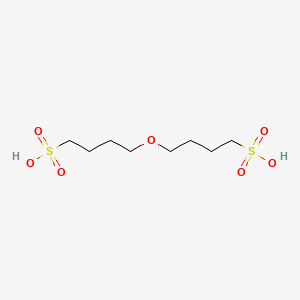
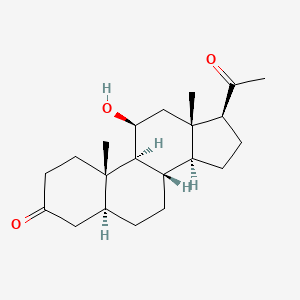
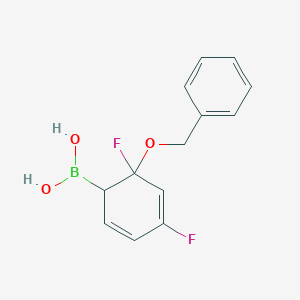
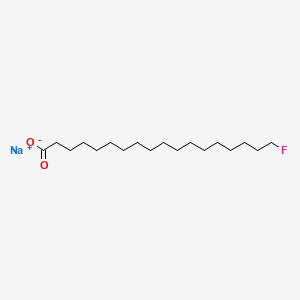
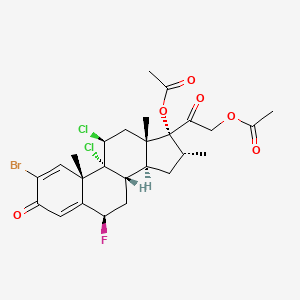
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
